4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID
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Overview
Description
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID is a heterocyclic compound that contains both thiazole and pyridine rings. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID typically involves the reaction of hydrazonoyl halides with appropriate precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-Aminothiazole and 2-Methylthiazole share the thiazole ring structure.
Pyridine derivatives: Compounds such as 4-Pyridinecarboxylic acid and 2,6-Lutidine contain the pyridine ring.
Uniqueness
4-METHYL-5-(PYRIDIN-4-YL)-1,3-THIAZOLE-2-CARBOXYLIC ACID is unique due to the combination of both thiazole and pyridine rings in its structure.
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(7-2-4-11-5-3-7)15-9(12-6)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
HEOFSJSEPHESIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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